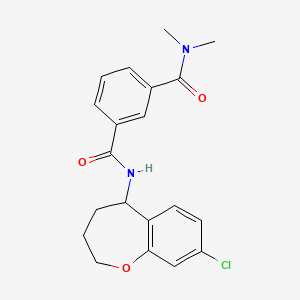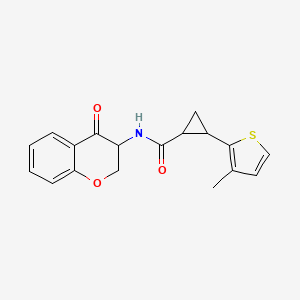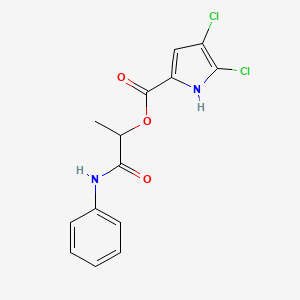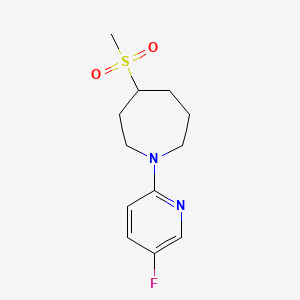![molecular formula C21H22N4O2 B7060144 4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]quinoxalin-2-yl]morpholine](/img/structure/B7060144.png)
4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]quinoxalin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]quinoxalin-2-yl]morpholine is a complex organic compound that features a furan ring, a pyridine ring, a quinoxaline ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]quinoxalin-2-yl]morpholine typically involves multiple steps, including the formation of the furan, pyridine, quinoxaline, and morpholine rings. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the furan and quinoxaline rings. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate under microwave irradiation .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to increase yield and reduce costs, as well as implementing purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]quinoxalin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]quinoxalin-2-yl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to the presence of the furan and quinoxaline rings, which are known for their biological activity.
Biology: The compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]quinoxalin-2-yl]morpholine involves its interaction with various molecular targets. The furan and quinoxaline rings can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furoic acid.
Pyridine Derivatives: Compounds such as nicotinic acid and pyridoxine.
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylic acid and 2,3-dimethylquinoxaline.
Morpholine Derivatives: Compounds such as N-methylmorpholine and morpholine-4-carboxylic acid.
Uniqueness
4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]quinoxalin-2-yl]morpholine is unique due to its combination of multiple heterocyclic rings, which confer a range of biological activities and make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-7-18-17(6-1)22-20(24-10-13-26-14-11-24)21(23-18)25-9-3-5-16(15-25)19-8-4-12-27-19/h1-2,4-8,12H,3,9-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNCWPVXSYWMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C2=CC=CO2)C3=NC4=CC=CC=C4N=C3N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7060070.png)
![8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline](/img/structure/B7060078.png)
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidin-2-yl]-4-methylcyclohexan-1-ol](/img/structure/B7060080.png)
![Methyl 2-(5-azaspiro[3.4]octan-5-yl)pyrimidine-5-carboxylate](/img/structure/B7060083.png)
![2-(4-bromopyrazol-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7060091.png)

![5-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7060098.png)

![1-(4-methylphenyl)sulfonyl-N-[(5-methylpyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B7060106.png)
![N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine](/img/structure/B7060117.png)


![methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B7060138.png)
![N-[[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide](/img/structure/B7060151.png)
